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molecular formula C11H14ClN B6749248 1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride

1-Phenyl-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No. B6749248
M. Wt: 195.69 g/mol
InChI Key: CVQLMVQMMNBNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04231935

Procedure details

To a stirred solution of 30 ml of sodium bis(2-methoxyethoxy)aluminum hydride (70% benzene solution) is added dropwise a solution of 6.6 g of 1-phenyl-1,2-cyclopropanedicarboxamide (U.S. Pat. No. 3,166,571-Ex. 8) in 400 ml of benzene, during one hour at room temperature under nitrogen. The reaction mixture is then heated at reflux under nitrogen for 90 minutes. The excess hydride reagent is decomposed by the cautious addition of 25 ml of 10 N sodium hydroxide. The mixture is diluted with 200 ml of water and the benzene phase is separated. The aqueous phase is extracted with chloroform and the combined organic extracts are dried over magnesium sulfate. The solution is concentrated under reduced pressure to give a brown liquid which is dissolved in ethanol and acidified with 5 ml of 2.3 N ethanolic hydrogen chloride. The addition of ether precipitates a solid which is recrystallized from acetonitrile to give white crystals, mp 166°-168° C.
Quantity
30 mL
Type
reactant
Reaction Step One
Name
1-phenyl-1,2-cyclopropanedicarboxamide
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].COCCO[Al+]OCCOC.[Na+].[H-].[C:15]1([C:21]2([C:27]([NH2:29])=O)[CH2:23][CH:22]2[C:24](N)=O)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[H-].[OH-].[Na+].[ClH:33]>C1C=CC=CC=1.O.C(O)C.CCOCC>[ClH:33].[C:15]1([C:21]23[CH2:23][CH:22]2[CH2:24][NH:29][CH2:27]3)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:0.1.2.3,6.7,13.14|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Name
1-phenyl-1,2-cyclopropanedicarboxamide
Quantity
6.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(C(C1)C(=O)N)C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-]
Name
Quantity
25 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
the benzene phase is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a brown liquid which
CUSTOM
Type
CUSTOM
Details
precipitates a solid which
CUSTOM
Type
CUSTOM
Details
is recrystallized from acetonitrile
CUSTOM
Type
CUSTOM
Details
to give white crystals, mp 166°-168° C.

Outcomes

Product
Name
Type
Smiles
Cl.C1(=CC=CC=C1)C12CNCC2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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